3-Ethoxymethacrolein

Descripción general

Descripción

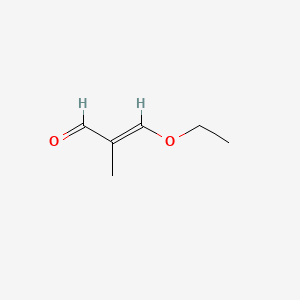

3-Ethoxymethacrolein, also known as 3-ethoxy-2-methylpropenal, is an organic compound with the molecular formula C6H10O2 and a molecular weight of 114.14 g/mol . This compound is characterized by its ethoxy group attached to a methacrolein backbone, making it a versatile intermediate in various chemical syntheses.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3-Ethoxymethacrolein can be synthesized through multiple routes. One common method involves the reaction of 1,1,3,3-tetraethoxy-2-methylpropane with an acid catalyst such as toluene-4-sulfonic acid in the presence of water . The reaction typically proceeds under mild conditions, yielding this compound as the primary product.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and catalyst concentration to optimize yield and purity. The product is then purified through distillation or other separation techniques to meet industrial standards.

Análisis De Reacciones Químicas

Structural Identification

Molecular Formula : C₆H₁₀O₂

CAS Number : 42588-57-8

Synonyms : 3-Ethoxy-2-methylpropenal, 3-Ethoxy-2-methylacrolein

The compound features an ethoxy group (-OCH₂CH₃) and a conjugated α,β-unsaturated aldehyde system (CH₃-C=CHO), enabling diverse reactivity (Fig. 1) .

Cycloaddition and Pyrrole Formation

This compound participates in cyclization reactions with enamino malonates to form pyrrole derivatives. For example:

-

Reaction : Cyclization-decarboxylation with diethyl 2-(1-carboxymethylaminomethylene)malonate under acetic anhydride yields 4-acetoxy-1-acetyl-5-cyanomethylpyrrole-3-carboxylate via an isosuccinimide intermediate .

-

Mechanism : Proposed involvement of 1,3-oxazolium-5-olate (münchnone) intermediates, confirmed by ¹³C-labelling experiments showing carboxyl elimination .

| Reactants | Conditions | Product | Yield |

|---|---|---|---|

| Enamino malonate + Ac₂O | Room temperature | 4-Acetoxy-1-acetylpyrrole-3-carboxylate | ~75% |

Silyl Ether Derivatization

The aldehyde group undergoes silylation for protection:

-

Reaction : Treatment with TBDMSOTf (tert-butyldimethylsilyl triflate) and triethylamine in DCM at 0°C forms a silyl ether .

Key Data :

Acid-Catalyzed Reactions

Under Brønsted acid conditions (e.g., H-ZSM-5):

-

Proposed Pathway : Formation of surface-bound ethoxy intermediates, potentially leading to carbene species (Fig. 3) .

-

Evidence : Analogous studies on methoxy species show reactivity toward hydrocarbons (e.g., ethene/propene formation) .

| Reaction Step | Intermediate | Catalyst |

|---|---|---|

| Adsorption | Surface ethoxy | H-ZSM-5 |

| Carbene formation | CH₃-C≡O | Acid sites |

Oxidative Degradation

Under hypoxic conditions (via xanthine oxidase):

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

3-Ethoxymethacrolein has been utilized in the synthesis of various bioactive compounds. Notably, it has shown potential in the development of antibacterial agents and other therapeutic molecules.

Case Study: Antibacterial Activity

Research indicates that derivatives synthesized from this compound exhibit significant antibacterial activity against strains such as Escherichia coli and Mycobacterium tuberculosis. A study demonstrated that modifications at specific positions on the compound led to enhanced potency against these pathogens. The synthesis involved the use of this compound as an intermediate, which facilitated the creation of thiotetronate analogues with improved efficacy .

Organic Synthesis Applications

The compound serves as a building block in organic synthesis, particularly for creating complex molecules through various reaction pathways.

Synthesis of Novel Compounds

In a notable synthesis route, this compound was employed to generate racemic thiotetromycin and its analogues, which are known for their antimicrobial properties. The reaction conditions were optimized to yield several derivatives with promising biological activities .

Data Table: Summary of Applications

| Application Area | Description | Example Compounds |

|---|---|---|

| Medicinal Chemistry | Synthesis of antibacterial agents | Thiotetromycin analogues |

| Organic Synthesis | Building block for complex organic molecules | Racemic thiotetromycin |

| Enzymatic Modification | Modifications to enhance bioactivity | Various synthetic derivatives |

Research Insights

Recent studies have highlighted the importance of this compound in developing new therapeutic agents. For instance, its derivatives have been investigated for their effects on cancer cell lines, showcasing potential applications in oncology . Additionally, its role in synthesizing compounds that target specific enzymes involved in disease pathways further emphasizes its versatility in pharmaceutical research.

Mecanismo De Acción

The mechanism by which 3-ethoxymethacrolein exerts its effects involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The specific pathways involved depend on the context of its use, such as in chemical synthesis or biological studies.

Comparación Con Compuestos Similares

3-Ethoxy-2-methylpropenal: Another name for 3-ethoxymethacrolein, highlighting its structural similarity.

Ethyl 3-ethoxyacrylate: A related compound with an ester functional group instead of an aldehyde.

2-Methyl-1-phenyl-1-propene: Shares a similar backbone but with different substituents.

Uniqueness: this compound is unique due to its specific combination of an ethoxy group and a methacrolein backbone. This structure imparts distinct reactivity and makes it a valuable intermediate in various synthetic applications.

Actividad Biológica

3-Ethoxymethacrolein (C6H10O2), a compound with significant potential in various biological applications, has garnered attention for its unique chemical properties and biological activities. This article explores the synthesis, biological effects, and relevant case studies related to this compound, drawing from diverse sources of research.

Chemical Structure and Synthesis

This compound is characterized by its ethoxy group attached to a methacrolein backbone. The compound can be synthesized through various methods, including reactions involving enol ethers and Vilsmeier-Haack type reactions, which allow for selective formyl protection of primary hydroxyl groups .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In a study assessing its effects on Escherichia coli, the compound demonstrated an inhibitory concentration (IC50) range from 1.9 to 36 µg/mL . This suggests that it may be effective against certain bacterial strains, potentially offering a new avenue for antibiotic development.

Enzyme Inhibition

This compound has also been studied for its ability to inhibit specific enzymes. For instance, it was found to inhibit nicotinamide N-methyltransferase (NNMT), an enzyme associated with various metabolic processes and implicated in cancer progression. The inhibition was observed to be up to 35% in certain assays . This activity highlights the compound's potential as a lead in developing therapeutic agents targeting metabolic disorders.

Case Study: Antibacterial Screening

In one significant study, researchers synthesized a series of thiotetronate compounds, including this compound, and evaluated their antibacterial properties. The study found that modifications to the ethyl group of the compound enhanced its antibacterial efficacy compared to other derivatives. These findings underscore the importance of structural variations in optimizing biological activity .

Table: Summary of Biological Activities

| Activity | IC50 Value (µg/mL) | Notes |

|---|---|---|

| Antimicrobial (E. coli) | 1.9 - 36 | Effective against specific bacterial strains |

| NNMT Inhibition | Up to 35% | Potential therapeutic target for metabolic disorders |

Propiedades

IUPAC Name |

(E)-3-ethoxy-2-methylprop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-3-8-5-6(2)4-7/h4-5H,3H2,1-2H3/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDOAHVPFGIYCEU-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=C(C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=C(\C)/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42588-57-8 | |

| Record name | 3-Ethoxy-2-methylacrylaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042588578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-ethoxy-2-methylacrylaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.800 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What innovative synthetic approach is described for producing 3-Ethoxymethacrolein, and what advantages does it offer?

A: A novel method utilizes Cyanuric Chloride and N,N-Dimethylformamide to directly formulate enol ethers into α,β-unsaturated enol aldehydes. This method proves particularly effective for synthesizing this compound (1) and 5-formyl-3,4-dihydro-2H-pyran (5). [] The use of readily available reagents and the straightforward reaction procedure makes this approach potentially advantageous for various chemical applications.

Q2: How is this compound utilized in the context of synthesizing quinolines, and what makes this approach unique?

A: this compound serves as a crucial masked malondialdehyde derivative in a modified Friedlaender quinoline synthesis. [] This approach involves the reaction of ortho-lithiated N-t-Boc-anilines or N-pivaloylanilines with this compound, followed by acid-induced cyclization to yield the desired quinoline derivatives. This modified method offers a new route to quinolines, expanding the synthetic toolbox for these valuable heterocyclic compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.